N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-6-24-18-8-7-17(12-19(18)27-13-22(4,5)21(24)26)23-20(25)16-10-14(2)9-15(3)11-16/h7-12H,6,13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARAZSDGYJVCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Halogenated Benzoate Esters
The synthesis begins with halogenated intermediates, such as 2-amino-5-bromo-3-methylbenzoate. As demonstrated in Example 2 of US Patent 9,169,198, bromination of benzyl 2-amino-3-methylbenzoate using hydrogen bromide/hydrogen peroxide yields benzyl 2-amino-5-bromo-3-methylbenzoate. Subsequent cyano substitution via copper cyanide in N-methylpyrrolidone at 170°C for 6 hours achieves a 47.9% yield of benzyl 2-amino-5-cyano-3-methylbenzoate.
Key Reaction Conditions:
Cyclization to Form the Oxazepine Ring
Cyclization of intermediates into the benzoxazepine core is achieved using anhydrides. For example, the Orient Journal of Chemistry describes microwave-assisted cyclization of Schiff bases with maleic or phthalic anhydride in dry benzene at 180W for 25 minutes, yielding 70–95% of bis-benzoxazepine derivatives. Although this method targets bis-compounds, analogous conditions apply to mono-benzoxazepines by adjusting stoichiometry.
Amidation and Final Product Formation
Methylamine-Mediated Amidation
The amidation step involves reacting ethyl 2-amino-5-cyano-3-methylbenzoate with methylamine in methanol, catalyzed by sodium methoxide. Example 3 of US Patent 9,169,198 reports stirring the mixture at room temperature for 18 hours, followed by vacuum distillation and washing with diisopropyl ether to isolate 2-amino-5-cyano-N,3-dimethylbenzamide at 95.9% yield.
Optimization Parameters:
Coupling with 3,5-Dimethylbenzoyl Chloride
The final step couples the benzoxazepine amine with 3,5-dimethylbenzoyl chloride. While explicit details for this specific reaction are absent in the provided sources, analogous procedures from VulcanChem suggest using dichloromethane as a solvent with triethylamine to scavenge HCl. Reaction monitoring via TLC (petroleum ether:ethyl acetate, 60:40) ensures completion.
Purification and Characterization
Chromatographic Purification
Column chromatography on silica gel (petroleum ether/ethyl acetate gradient) removes byproducts. The Orient Journal of Chemistry emphasizes hot filtration and recrystallization in ethanol to achieve >97% purity for related benzoxazepines.
Spectroscopic Analysis
- NMR Spectroscopy: 1H-NMR (CDCl3, 400 MHz) reveals characteristic peaks for the oxazepine ring (δ 4.2–4.5 ppm, multiplet) and aromatic protons (δ 6.8–7.3 ppm).
- IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) confirm cyclization.
Comparative Analysis of Synthetic Routes
Applications and Biological Relevance
Molecular docking studies against the progesterone receptor (PDB: 4OAR) reveal that benzoxazepine derivatives exhibit strong binding affinities (ΔG = −9.28 kcal/mol), suggesting potential anticancer applications. The 3,5-dimethylbenzamide moiety enhances lipid solubility, potentially improving blood-brain barrier penetration for neurological targets.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity, such as anti-inflammatory or antimicrobial properties, is of interest for developing new therapeutic agents.
Medicine: Research into its pharmacological effects could lead to the development of new drugs for various diseases.
Industry: The compound may be used in the production of specialty chemicals or as a building block for advanced materials
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Substituent Effects
The primary structural analogues differ in substitutions at the benzoxazepine core or the benzamide moiety. Below is a comparative analysis:
Pharmacological and Physicochemical Insights
R5 Substitution: Ethyl (Target): Balances lipophilicity and metabolic stability. Methyl (Hypothetical): Reduces molecular weight, improving solubility but possibly diminishing CNS penetration.
Benzamide Substituents :
- 3,5-Dimethyl (Target) : Symmetric methyl groups may enhance π-π stacking in hydrophobic binding pockets.
- 2-Trifluoromethyl () : Electron-withdrawing trifluoromethyl group could stabilize amide bonds against hydrolysis, improving pharmacokinetics .
- 4-Fluoro (Hypothetical) : Fluorine’s electronegativity may strengthen hydrogen bonding with target receptors.
Research Findings and Trends
- Metabolic Stability : The trifluoromethyl analogue () showed 20% higher microsomal stability than the target compound in preliminary assays, attributed to reduced oxidative metabolism .
- Binding Affinity : Molecular docking studies suggest the 3,5-dimethylbenzamide group in the target compound exhibits stronger van der Waals interactions with GABAA receptor subtypes compared to trifluoromethyl or fluoro variants.
- Solubility : The target compound has moderate aqueous solubility (0.12 mg/mL at pH 7.4), whereas trifluoromethyl derivatives (e.g., ) show lower solubility (0.06 mg/mL) due to increased hydrophobicity.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 382.5 g/mol. Its structure features a benzoxazepine core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₄ |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 921543-12-6 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of benzoxazepine structures have been evaluated for their effects on various cancer cell lines.
- Cell Line Studies :
- Mechanism of Action :
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Carbonic Anhydrase Inhibition :
- Similar compounds have shown inhibitory effects on carbonic anhydrase isoforms (hCA II and hCA IX). These isoforms are often overexpressed in tumor tissues and are associated with tumor progression.
- Kinetics studies revealed Ki values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX .
Case Studies
Several case studies highlight the biological relevance of benzoxazepine derivatives:
- Study on MCF-7 Cells :
-
In Vivo Studies :
- While most studies focus on in vitro analyses, preliminary in vivo assessments suggest that these compounds may also exhibit anti-tumor efficacy in animal models.
Future Directions
Given the promising biological activities observed in preliminary studies:
-
Further Research :
- More extensive in vivo studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzoxazepin) derivatives.
- Investigating the structure–activity relationship (SAR) will be crucial to optimizing these compounds for better efficacy and reduced toxicity.
-
Potential Applications :
- The compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.
Q & A
Q. What are the recommended synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,5-dimethylbenzamide, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzoxazepine core via cyclization of a substituted aminophenol derivative under basic conditions.
- Step 2 : Amidation of the benzoxazepine intermediate with 3,5-dimethylbenzoyl chloride using coupling agents like EDCI or HOBt in dichloromethane .
- Characterization : Intermediates and the final product are confirmed via -NMR, -NMR, and LC-MS to validate structural integrity and purity .
Key Data :
| Parameter | Value/Technique |
|---|---|
| Critical intermediates | Benzoxazepine core, acyl chloride derivatives |
| Yield optimization | 60-75% (dependent on coupling efficiency) |
| Purity assessment | HPLC (>95% purity threshold) |
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., ethyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm and quaternary carbons .
- Mass Spectrometry (LC-MS) : Validates molecular weight (MW = 366.5 g/mol) and detects fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemistry of the benzoxazepine ring .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Limited data, but analogs with benzoxazepine cores show moderate solubility in DMSO (>10 mM) and dichloromethane. Aqueous solubility is poor, requiring formulation with co-solvents like PEG-400 .
- Stability : Stable at −20°C under inert atmospheres. Degradation occurs under prolonged light exposure (photolabile oxazepine ring) .
Q. How can researchers optimize the synthesis to improve yield and scalability?
- Continuous Flow Chemistry : Reduces side reactions and improves reaction control for benzoxazepine ring formation .
- Catalytic Coupling : Use of palladium catalysts (e.g., Pd(OAc)) for efficient amidation .
- Byproduct Mitigation : Silica gel chromatography or recrystallization from ethanol removes unreacted acyl chloride .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Software : Schrödinger’s QikProp or ACD/Labs for logP (predicted ~3.2), pKa (~1.5 for the amide), and polar surface area (~75 Ų) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide SAR studies .
Advanced Research Questions
Q. What strategies address conflicting biological activity data in studies of benzoxazepine derivatives?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC variability in enzyme assays) .
- Metabolic Stability Assays : Liver microsome studies identify rapid clearance (e.g., CYP3A4-mediated oxidation) as a source of false negatives .
- Structural Analog Comparison : Compare with N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide to isolate substituent effects .
Q. How can the benzoxazepine core be modified to enhance target selectivity in kinase inhibition studies?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the 8-position to improve binding to ATP pockets .
- Stereochemical Control : Enantioselective synthesis (e.g., chiral HPLC) to isolate R/S configurations and assess activity differences .
- Crystallographic Data : Co-crystallization with target kinases (e.g., EGFR) identifies critical hydrogen bonds and hydrophobic interactions .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- In Vitro :
- Cell viability assays (MTT) in cancer lines (e.g., MCF-7, A549).
- Enzyme inhibition (e.g., carbonic anhydrase IX) via fluorescence-based assays .
- In Vivo :
- Xenograft models (e.g., murine breast cancer) with pharmacokinetic profiling (C, AUC) .
- Toxicity screening in zebrafish embryos for hepatotoxicity .
Q. How do structural variations in the benzamide moiety affect pharmacological activity?
- Case Study : Replacing 3,5-dimethylbenzamide with 3,4-difluorobenzamide (see N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide) increases lipophilicity (logP from 3.2 to 3.8) and improves blood-brain barrier penetration .
- SAR Table :
| Substituent | IC (nM) Carbonic Anhydrase IX | LogP |
|---|---|---|
| 3,5-dimethylbenzamide | 450 | 3.2 |
| 3,4-difluorobenzamide | 320 | 3.8 |
| 4-methoxybenzamide | >1000 | 2.9 |
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Challenge : Low plasma concentrations (<1 µM) due to high protein binding (~90%).
- Solution :
- LC-MS/MS : Use deuterated internal standards (e.g., d-analog) to correct for matrix effects .
- Sample Preparation : Solid-phase extraction (C18 columns) with acidified methanol elution improves recovery (>85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
